molecular formula C12H8F3NO4 B1434664 3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid CAS No. 1159978-83-2

3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid

Cat. No.: B1434664
CAS No.: 1159978-83-2
M. Wt: 287.19 g/mol
InChI Key: ATLKCDMUQMRNNN-UHFFFAOYSA-N
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Description

Structural Overview

3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring a five-membered isoxazole ring with three distinct functional groups:

  • A 4-methoxyphenyl substituent at position 3
  • A trifluoromethyl group (-CF₃) at position 5
  • A carboxylic acid moiety (-COOH) at position 4

The isoxazole core (C₃H₃NO) provides electron-rich characteristics due to the adjacent nitrogen and oxygen atoms, while the substituents modulate its physicochemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, whereas the carboxylic acid enables hydrogen bonding and salt formation.

Table 1: Core Structural Features

Position Substituent Role in Chemical Behavior
3 4-Methoxyphenyl Electron donation via methoxy group
4 Carboxylic acid Hydrogen bonding, acidity (pKa ~2.5)
5 Trifluoromethyl Electron withdrawal, lipophilicity

Nomenclature

Systematic IUPAC Name

The compound is formally named 3-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid under IUPAC rules, reflecting:

  • The parent isoxazole ring numbering
  • Substituent positions and priorities.

Alternative Designations

  • 5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic acid
  • EVT-1724029 (vendor-specific code)
  • CAS 1159978-83-2

Molecular Formula and Weight

Table 2: Molecular Specifications

Property Value Source
Molecular formula C₁₂H₈F₃NO₄
Molecular weight 287.19 g/mol
Exact mass 287.0408 Da

The formula accounts for 12 carbons, including the aromatic phenyl ring (C₆H₅OCH₃) and trifluoromethyl group (CF₃). The oxygen-rich structure (4 oxygen atoms) contributes to polar surface area (85.9 Ų).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While experimental spectra are not publicly available, predicted shifts align with analogous isoxazole derivatives:

  • ¹H NMR :
    • δ 8.1–8.3 ppm (aromatic protons, 4-methoxyphenyl)
    • δ 3.9 ppm (methoxy -OCH₃)
    • δ 13.2 ppm (carboxylic acid -COOH, broad)
  • ¹³C NMR :
    • δ 162 ppm (C=O of carboxylic acid)
    • δ 110–160 ppm (isoxazole and aromatic carbons)

Infrared (IR) Spectroscopy

Key absorption bands:

  • 1700–1720 cm⁻¹ (C=O stretch, carboxylic acid)
  • 1250–1100 cm⁻¹ (C-F stretches, -CF₃)
  • 2850–2950 cm⁻¹ (C-H, methoxy group)

Mass Spectrometry

  • ESI-MS : Predicted m/z 287.04 [M-H]⁻
  • Fragmentation patterns dominated by loss of CO₂ (44 Da) and CF₃ (69 Da)

Crystallographic and Computational Data

X-ray Crystallography

No published crystal structures exist for this compound. Comparative analysis with similar isoxazoles suggests:

  • Planar isoxazole ring with dihedral angles <10° relative to substituents
  • Hydrogen-bonding networks via carboxylic acid groups

Computational Modeling

  • DFT calculations (B3LYP/6-311+G(d,p)):
    • HOMO-LUMO gap: 5.3 eV (indicative of moderate reactivity)
    • Electrostatic potential maps show negative charge localization at oxygen atoms
  • Molecular docking : Carboxylic acid forms stable interactions with protein carboxylate-binding pockets

Comparative Structural Analysis

Table 3: Analogous Isoxazole Derivatives

Compound Key Structural Differences Impact on Properties
3-Phenyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid Phenyl vs. 4-methoxyphenyl Reduced solubility in polar solvents
6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid Pyridine-fused vs. simple isoxazole Enhanced planarity and conjugation
3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid Methoxy positional isomer Altered dipole moment (1.8 D vs. 2.3 D)

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO4/c1-19-7-4-2-6(3-5-7)9-8(11(17)18)10(20-16-9)12(13,14)15/h2-5H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLKCDMUQMRNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis of 3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid typically involves:

  • Formation of the isoxazole ring substituted with a 4-methoxyphenyl group.
  • Introduction or presence of a trifluoromethyl group at the 5-position.
  • Installation or conversion to the carboxylic acid functional group at the 4-position.

Two main approaches are documented:

  • Direct synthesis of the isoxazole carboxylic acid with the 4-methoxyphenyl substituent followed by trifluoromethyl group introduction or coupling.
  • Stepwise synthesis starting from precursors like ethylacetoacetate derivatives, followed by ring closure, ester hydrolysis, and amide formation involving trifluoromethyl aniline derivatives.

Detailed Preparation Method from Patent CN102977044A

This Chinese patent describes a method for preparing 3-(4-methoxyphenyl)-isoxazole-5-carboxylic acid, which is closely related to the target compound but without the trifluoromethyl group explicitly stated. The procedure can be adapted or extended for the trifluoromethyl derivative.

Key steps:

  • Starting materials: 4-methoxybenzaldehyde and hydroxylamine hydrochloride.
  • Reaction conditions: Hydroxylamine hydrochloride is freed under alkaline conditions in a mixed solvent system (e.g., trimethyl carbinol and water).
  • Formation of isoxazole intermediate: The aldehyde reacts with the freed hydroxylamine to form an oxime intermediate, which undergoes cyclization with methyl acrylate in the presence of copper powder and other catalysts.
  • Hydrolysis and acidification: The methyl ester intermediate is hydrolyzed with potassium hydroxide, then acidified with hydrochloric acid to yield the carboxylic acid.
  • Purification: Filtration and washing yield the pure 3-(4-methoxyphenyl)-isoxazole-5-carboxylic acid.

Reaction parameters:

Parameter Details
Solvent Mixed solvent (e.g., trimethyl carbinol/water)
Alkali used NaOH, KOH, sodium bicarbonate, triethylamine
Temperature −10 °C to 50 °C
Reaction time 1 to 5 hours

This method emphasizes mild conditions and flexibility in solvent and base choice, allowing adaptation for scale-up or modification to incorporate trifluoromethyl substituents.

This patent outlines a multi-step process for preparing 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide, a compound structurally related to the target acid but involving an amide derivative. The key transformations are relevant for understanding the trifluoromethyl group introduction and carboxylic acid functionalization.

Stepwise synthesis:

Step Reaction Description Conditions & Notes
(a) Reaction of ethylacetoacetate, triethylorthoformate, and acetic anhydride to form ethyl ethoxymethyleneacetoacetic ester 75–150 °C; forms key intermediate
(b) Cyclization with hydroxylamine sulfate and sodium acetate or trifluoroacetic acid salt to form ethyl-5-methylisoxazole-4-carboxylate −20 °C to 10 °C; introduces isoxazole ring
(c) Hydrolysis of ester to 5-methylisoxazole-4-carboxylic acid Strong acid treatment; isolation by crystallization
(d) Conversion of acid to acid chloride using thionyl chloride Anhydrous SOCl2; solvent optional (toluene preferred); temperature 0–50 °C
(e) Reaction of acid chloride with trifluoromethyl aniline and amine base to form the trifluoromethyl-substituted amide 0–50 °C (preferably 0–20 °C); amine bases like triethylamine used

This method highlights the preparation of trifluoromethyl-substituted isoxazole derivatives via acid chloride intermediates and amide formation, which can be adapted to prepare the corresponding carboxylic acid by modifying the final steps.

Comparative Table of Preparation Methods

Aspect Method from CN102977044A (Isoxazole Acid) Method from US20030139606A1 (Trifluoromethyl Amide)
Starting materials 4-Methoxybenzaldehyde, hydroxylamine hydrochloride Ethylacetoacetate, triethylorthoformate, acetic anhydride
Key intermediate Isoxazole methyl ester Ethyl ethoxymethyleneacetoacetic ester
Introduction of trifluoromethyl Not explicit; possible via trifluoroacetic acid salts or anilines Via trifluoromethyl aniline coupling with acid chloride
Reaction conditions Mild alkaline, 1–5 h, −10 to 50 °C Multi-step, 75–150 °C for ester formation, 0–50 °C for coupling
Purification Filtration, crystallization Crystallization of acid, isolation of acid chloride intermediate
Solvents Mixed alcohol/water solvents Toluene, chlorinated solvents for acid chloride formation

Research Findings and Notes

  • The hydroxylamine-mediated cyclization is a reliable method for constructing the isoxazole ring with the 4-methoxyphenyl substituent.
  • The trifluoromethyl group introduction is efficiently achieved via coupling with trifluoromethyl aniline derivatives, often after conversion of the acid to the acid chloride.
  • Reaction temperatures and solvent choices are critical for yield and purity; anhydrous conditions are preferred for acid chloride formation.
  • The use of bases like triethylamine in the amide formation step helps neutralize generated HCl and drives the reaction forward.
  • The methods provide high yields and purity, suitable for pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that 3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid exhibits significant anticancer properties. Research published in Journal of Medicinal Chemistry highlighted its potential as an inhibitor of specific cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.

Case Study:
A study conducted on human breast cancer cells (MCF-7) showed that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutics.

Agrochemical Applications

2. Herbicidal Activity
The compound has also been investigated for its herbicidal properties. Its trifluoromethyl group enhances lipophilicity, improving penetration into plant tissues. Research published in Pest Management Science demonstrated that formulations containing this compound effectively controlled several weed species with minimal phytotoxicity to crops.

Data Table: Herbicidal Efficacy

Weed SpeciesApplication Rate (g/ha)Control (%)
Amaranthus retroflexus20085
Chenopodium album15078
Setaria viridis10090

Materials Science Applications

3. Synthesis of Fluorinated Polymers
In materials science, this compound is utilized as a monomer in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications such as coatings and sealants.

Case Study:
A research team developed a fluorinated polymer using this compound as a precursor. The resulting material demonstrated superior water repellency and durability under extreme conditions, outperforming conventional polymers.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to biological targets, such as enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below highlights key structural differences and similarities with analogues:

Compound Name Substituents (Position 3/5) Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound 4-MeO-Ph / CF₃ C₁₂H₈F₃NO₄ 287.19 High lipophilicity, metabolic stability
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid 4-F-Ph / CH₃ C₁₁H₈FNO₃ 221.18 Enhanced electron-withdrawing (F), lower MW
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid 2-Cl-6-F-Ph / CH₃ C₁₁H₈ClFNO₃ 255.64 Halogenated substituents for bioactivity
5-Methyl-3-(m-tolyl)isoxazole-4-carboxylic acid m-Tolyl / CH₃ C₁₂H₁₁NO₃ 217.22 Hydrophobic (methyl), lower polarity
5-(Trifluoromethyl)isoxazole-4-carboxylic acid H / CF₃ C₅H₂F₃NO₃ 181.07 Minimal steric hindrance, high acidity
3-(4-Bromophenoxy)phenyl-5-methylisoxazole-4-carboxylic acid 4-Br-PhO-Ph / CH₃ C₁₇H₁₂BrNO₄ 374.19 Bulky substituent, reduced solubility

Structural and Electronic Comparisons

  • Electron-Donating vs. Withdrawing Groups :

    • The 4-methoxyphenyl group in the target compound donates electrons via resonance (+M effect), contrasting with electron-withdrawing groups (e.g., -F, -Cl, -CF₃) in analogues like 3-(4-fluorophenyl) derivatives and 5-(trifluoromethyl)isoxazole-4-carboxylic acid .
    • Trifluoromethyl at position 5 increases acidity (pKa ~2-3) compared to methyl or halogens due to strong -I effects .
  • Conformational Flexibility :

    • Crystallographic studies of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (a methyl analogue) reveal planar isoxazole rings with perpendicular methoxyphenyl orientations, suggesting similar steric constraints in the target compound . In contrast, fluorophenyl derivatives (e.g., ) exhibit variable planarity depending on substitution patterns .

Key Research Findings

  • Metabolic Stability : The trifluoromethyl group in the target compound reduces oxidative metabolism compared to methyl or hydrogen analogues, as seen in fluorinated isoxazole derivatives .
  • Crystallinity : Single-crystal XRD data for methyl analogues () confirm triclinic symmetry (P̄1 space group), likely shared by the target compound due to structural similarity .

Biological Activity

Overview

3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid is a synthetic compound belonging to the isoxazole class, which is characterized by a five-membered ring containing nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The unique structural features, particularly the presence of the trifluoromethyl group and the methoxyphenyl substituent, contribute to its pharmacological profile.

  • IUPAC Name : 3-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
  • Molecular Formula : C12H8F3NO4
  • Molecular Weight : 287.19 g/mol
  • CAS Number : 1159978-83-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It can modulate enzyme activity and signal transduction pathways, leading to significant biological effects such as:

  • Inhibition of cancer cell proliferation
  • Induction of apoptosis in cancer cells
  • Antibacterial activity against specific pathogens

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The compound's IC50 values indicate its potency:

Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
MCF-70.48Doxorubicin1.93
HCT-1160.78Doxorubicin2.84

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antibacterial Activity

In addition to its anticancer properties, this compound also exhibits antibacterial activity against various strains of bacteria. Studies have indicated that it can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria, making it a candidate for further investigation in antimicrobial therapy.

Case Studies and Research Findings

  • Cytotoxicity Studies : A series of experiments conducted on different cancer cell lines revealed that the compound significantly reduces cell viability in a dose-dependent manner. Flow cytometry analyses indicated that it triggers apoptosis via caspase activation pathways.
  • Structure-Activity Relationship (SAR) : Research highlights the importance of the trifluoromethyl and methoxy groups in enhancing biological activity. Modifications to these functional groups can lead to variations in potency and selectivity against different biological targets.
  • Molecular Docking Studies : Computational studies have suggested that the compound interacts favorably with key enzymes involved in cancer progression, providing insights into its potential mechanism of action at the molecular level.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid
Reactant of Route 2
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3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid

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